Product packaging for 2-Methoxy-4-(2-methylphenyl)phenol(Cat. No.:CAS No. 899827-09-9)

2-Methoxy-4-(2-methylphenyl)phenol

Cat. No.: B6379271
CAS No.: 899827-09-9
M. Wt: 214.26 g/mol
InChI Key: FSLUSXDEOPFBAM-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-methylphenyl)phenol is a phenolic compound of significant interest in synthetic and medicinal chemistry research. Its molecular structure, featuring a biphenyl core with methoxy and methyl substituents, makes it a valuable scaffold for the development of novel bioactive molecules and functional materials. Researchers utilize this compound primarily as a key intermediate in organic synthesis. Potential areas of investigation include its role as a precursor for pharmaceutical candidates, particularly in targeting enzymes or receptors where similar phenolic structures have shown activity. Its properties may also be explored in the development of polymers, ligands for catalysis, or advanced material science applications. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult relevant scientific literature and conduct all necessary safety assessments before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B6379271 2-Methoxy-4-(2-methylphenyl)phenol CAS No. 899827-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-5-3-4-6-12(10)11-7-8-13(15)14(9-11)16-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLUSXDEOPFBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685404
Record name 3-Methoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899827-09-9
Record name 3-Methoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxy 4 2 Methylphenyl Phenol and Analogous Biphenyl Structures

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal catalysis remains a dominant and versatile strategy for the formation of carbon-carbon bonds, essential for creating the biphenyl (B1667301) backbone.

Applications of Suzuki-Miyaura Cross-Coupling in Biphenyl Synthesis

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, including those with phenolic functionalities. nih.govacs.org This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivatives. gre.ac.uknih.gov For the synthesis of a molecule like 2-Methoxy-4-(2-methylphenyl)phenol, a plausible Suzuki-Miyaura approach would involve the reaction between a protected 4-halo-2-methoxyphenol and 2-methylphenylboronic acid.

The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.gov Palladium catalysts, such as Pd(OH)₂ or those supported on porous carbon nanospheres, have been shown to be highly effective. nih.govrsc.org The choice of base, solvent, and ligand can be crucial for optimizing the reaction yield and minimizing side products. nih.govnih.gov For instance, potassium phosphate (B84403) is often used as a base. nih.gov

Systematic investigations into the Suzuki-Miyaura coupling of various halophenols and phenol (B47542) boronic acids have shown that the position of the substituents can significantly impact reaction outcomes. acs.org While the synthesis of some biphenol isomers can be challenging, adjustments to reaction conditions, such as the use of specific additives, can overcome these difficulties. acs.org Enantioselective versions of the Suzuki-Miyaura coupling have also been developed to produce axially chiral biphenols, which are important in medicinal chemistry. acs.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst Base Solvent Temperature Application Citation
Pd(OH)₂ Potassium Phosphate - 65 °C Synthesis of biaryl analogs nih.gov
Pd/C - Water - Coupling of halophenols and phenol boronic acids acs.org
Pd(OAc)₂ K₃PO₄ Toluene/Water - Enantioselective synthesis of biphenols nih.gov
Nano-palladium - - 40-80 °C (bromoarenes) Synthesis of biphenyl compounds google.com

Copper-Catalyzed Arylation Protocols for Phenol Derivatives

Copper-catalyzed reactions, particularly the Ullmann reaction, represent a classic and still relevant method for the formation of biaryl compounds and diaryl ethers. byjus.comvedantu.comorganic-chemistry.org The traditional Ullmann biaryl synthesis involves the coupling of two aryl halide molecules in the presence of copper metal at high temperatures. byjus.comiitk.ac.in

More contemporary "Ullmann-type" reactions include the copper-catalyzed nucleophilic aromatic substitution between various nucleophiles, such as substituted phenoxides, and aryl halides. organic-chemistry.org These methods can be advantageous for creating unsymmetrical biaryls. The mechanism often involves the formation of an active copper(I) species which then undergoes oxidative addition with an aryl halide. vedantu.comorganic-chemistry.org

Recent advancements have led to milder reaction conditions. For example, the use of ligands like picolinic acid allows for the Cu-catalyzed O-arylation of phenols with aryl iodides and bromides to occur under less stringent conditions. nih.govresearchgate.net These protocols exhibit good functional group tolerance and are effective for synthesizing sterically hindered diaryl ethers. nih.gov Copper nanoparticles have also emerged as efficient catalysts for the O-arylation of phenols. researchgate.net

Palladium-Catalyzed Carbon-Carbon Bond Formations and Related Pathways

Beyond the Suzuki-Miyaura reaction, palladium catalysis offers a variety of other pathways for constructing biphenyl structures, often through direct C-H bond functionalization. mit.eduresearchgate.net These methods are highly atom-economical as they avoid the need for pre-functionalized starting materials. mit.edu

One such approach is the palladium-catalyzed ortho-arylation of anilides or phenols. mit.edunih.gov For instance, the oxidative coupling of anilides with arenes can occur in the presence of Pd(OAc)₂ and an oxidant like oxygen. mit.edu The hydroxy group in [1,1'-biphenyl]-2-ols can direct the C-H arylation to the ortho position when reacted with chloroarenes. researchgate.netnih.gov

Decarboxylative cross-coupling is another innovative palladium-catalyzed method where a carboxylic acid is coupled with an organic halide, releasing CO₂. wikipedia.orgacs.orgfigshare.com This reaction is advantageous as it uses readily available and relatively inexpensive carboxylic acids. wikipedia.org Bimetallic systems, such as those employing both palladium and copper or silver, have been developed to facilitate these transformations, allowing for the synthesis of biaryls from aromatic carboxylates and aryl triflates under halide-free conditions. acs.org

Transition-Metal-Free Synthetic Strategies

While transition-metal catalysis is powerful, the development of metal-free synthetic routes is a significant area of research due to concerns about cost and potential metal contamination in the final products. nih.govacs.org

Arylation using Hydroxide Surrogates (e.g., Silanols, Hydrogen Peroxide)

Transition-metal-free methods for the arylation of phenols often rely on oxidative coupling reactions. nih.govcore.ac.ukwikipedia.org These reactions can be promoted by various oxidizing agents. For instance, the oxidative cross-coupling of two different phenols can be achieved using potassium persulfate (K₂S₂O₈) to synthesize unsymmetrical biphenols. acs.org

Hydrogen peroxide is another commonly used oxidant in these protocols. cnr.it The oxidative photocatalytic coupling of phenols, using H₂O₂ as a mild and readily available oxidant, has been demonstrated to be effective for both homo- and cross-coupling. nih.gov The mechanism is proposed to involve the attack of a neutral phenol on a neutral phenoxyl radical. nih.gov Microwave-assisted oxidative coupling of natural phenols using various oxidants also provides an efficient and eco-friendly route to hydroxylated biphenyls. cnr.it

Ipso-Hydroxylation of Arylboronic Acids

The ipso-hydroxylation of arylboronic acids provides a direct route to phenols and their derivatives, representing an alternative to traditional methods that often require harsh conditions. rsc.orgresearchgate.net This transformation involves the cleavage of the C-B bond and its replacement with a hydroxyl group. rsc.org

Notably, this reaction can often be performed under metal-free conditions. bit.edu.cntandfonline.comacs.org A variety of oxidants can be employed, including hydrogen peroxide, sodium perborate (B1237305), and tert-butyl hydroperoxide (TBHP). rsc.orgresearchgate.netorganic-chemistry.org For example, a catalyst-free method using sodium perborate in water or even under solvent-free conditions can efficiently produce phenols from arylboronic acids in a very short reaction time. rsc.orgrsc.orgresearchgate.net Similarly, aqueous hydrogen peroxide has been used as an effective hydroxylating agent, sometimes in the presence of an organocatalyst like citric acid, offering a simple, safe, and clean protocol. bit.edu.cntandfonline.com These methods generally show excellent tolerance for a wide range of functional groups on the arylboronic acid. nih.govrsc.org

Table 2: Comparison of Metal-Free Ipso-Hydroxylation Conditions

Oxidant Catalyst/Additive Solvent Key Feature Citation
Sodium Perborate (SPB) None Water or Solvent-free Rapid, catalyst-free rsc.orgrsc.org
Hydrogen Peroxide (H₂O₂) Ammonium Bicarbonate Water Metal-free, room temperature bit.edu.cn
tert-Butyl Hydroperoxide (TBHP) None Water Metal- and solvent-free scispace.com
Hydrogen Peroxide (H₂O₂) Citric Acid Water Organocatalyzed tandfonline.com
Diacetoxyiodobenzene [PhI(OAc)₂] None (Initiator) DMF Photocatalyst- and light-free nih.gov

Direct Functionalization of Aryl Halides

The synthesis of biphenyl structures, central to the molecule this compound, heavily relies on the formation of a carbon-carbon bond between two aryl rings. A primary route for this involves the direct functionalization of aryl halides. This approach utilizes aryl halides as precursors to generate highly reactive aryl radical intermediates, which can then engage in bond-forming reactions.

The generation of aryl radicals from aryl halides is a key step and can be achieved through various modern synthetic methods, including photoredox catalysis, electrochemical processes, or thermal conditions. nih.gov These radicals are pivotal intermediates in transformations like C-C bond formation and C(sp³)–H functionalization. acs.org One advanced strategy is the Directed Halogen Atom Transfer (DIXAT), which allows for the chemoselective generation of aryl radicals. acs.org This method offers site-selective C-H functionalization, providing a powerful tool for constructing complex molecules. acs.org

Aryl halides, particularly iodides and bromides, are common starting materials. acs.org For instance, in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, an aryl halide is coupled with an arylboronic acid. nih.govrsc.org The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biphenyl product. rsc.org While not a direct functionalization of an unactivated C-H bond, these cross-coupling reactions represent a direct and highly effective use of aryl halides to build the biphenyl scaffold. rsc.orgresearchgate.net

Recent advancements have also focused on the remote C-H functionalization of existing biphenyl structures, using directing groups to activate specific C-H bonds for further modification. For example, a nitrile group on a biphenyl scaffold can direct palladium catalysis to achieve meta-C-H olefination, acetoxylation, and iodination, allowing for the synthesis of diversely substituted biaryls. escholarship.org

Aryl Halide Precursor TypeRadical Generation MethodKey ApplicationReference
Aryl Iodides, BromidesDirected Halogen Atom Transfer (DIXAT)Remote C(sp³)–H Arylation acs.org
Aryl Halides (general)Photocatalysis, Electrochemistry, ThermalIntermolecular C(sp³)-H Functionalization nih.gov
Aryl BromidesPalladium-Catalyzed Suzuki CouplingFormation of Fluorescent Biphenyl Derivatives nih.gov
Aryl Halides (general)Palladium-Catalyzed Cross-CouplingGeneral Biphenyl Synthesis rsc.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Aryl Phenols

The synthesis of aryl phenols and their derivatives, including complex biphenyls, is increasingly guided by the principles of green chemistry to enhance sustainability. royalsocietypublishing.org These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. epa.govnih.gov

The 12 Principles of Green Chemistry provide a framework for this approach:

Principle No.Principle NameApplication in Aryl Phenol/Biphenyl SynthesisReference
1Waste PreventionDesigning syntheses to minimize byproduct formation. One-pot procedures and telescoping steps reduce waste from solvent use and purification. epa.govgreenchemistry-toolkit.org
2Atom EconomyMaximizing the incorporation of all reactant atoms into the final product. Coupling reactions are often designed for high atom economy. epa.govgreenchemistry-toolkit.org
3Less Hazardous Chemical SynthesesUsing and generating substances with low toxicity. This includes choosing safer reagents and avoiding hazardous intermediates. royalsocietypublishing.orgepa.gov
5Safer Solvents and AuxiliariesReducing or eliminating organic solvents in favor of water, ionic liquids, or solvent-free conditions. royalsocietypublishing.org Recent studies show Suzuki-Miyaura couplings can be performed in water. numberanalytics.com royalsocietypublishing.orgnumberanalytics.com
6Design for Energy EfficiencyConducting reactions at ambient temperature and pressure to reduce energy consumption. epa.gov royalsocietypublishing.orgepa.gov
7Use of Renewable FeedstocksUsing starting materials from renewable sources, such as biomass-derived phenols, instead of petroleum-based feedstocks. greenchemistry-toolkit.orgnumberanalytics.com greenchemistry-toolkit.orgnumberanalytics.com
8Reduce DerivativesAvoiding unnecessary protection/deprotection steps to reduce reagent use and waste generation. nih.gov epa.govnih.gov
9CatalysisUsing catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can be recycled, minimizing waste. epa.govresearchgate.net This is central to modern cross-coupling methods. epa.govresearchgate.net

In the context of synthesizing biphenyl phenols, applying these principles involves selecting catalytic methods (Principle 9) like Suzuki-Miyaura or Kumada coupling, which are more efficient than older stoichiometric reactions like the Wurtz-Fittig reaction. rsc.orgbohrium.com The development of reactions that proceed in greener solvents like water or that require no solvent at all (Principle 5) is a key area of research. royalsocietypublishing.orgnumberanalytics.com Furthermore, the use of renewable feedstocks, such as phenols derived from lignin, a component of biomass, presents a sustainable alternative to traditional petrochemical sources (Principle 7). greenchemistry-toolkit.org

Methodological Advancements in Reaction Efficiency and Scalability

Significant progress has been made in improving the efficiency and scalability of synthetic routes to biphenyl structures. bohrium.comrsc.org These advancements are crucial for transitioning a synthesis from laboratory-scale research to industrial-scale production. researchgate.net

Key areas of advancement include:

Catalyst Development : While palladium has been the dominant catalyst for cross-coupling reactions, its high cost has driven research into catalysts based on more abundant and less expensive metals like nickel, copper, and iron. researchgate.net For example, nickel catalysts have proven effective for coupling reactions involving aryl chlorides, which are often cheaper than the corresponding bromides and iodides. researchgate.net The development of highly active phosphine (B1218219) ligands has also been critical, enabling reactions to proceed under milder conditions with lower catalyst loadings. acs.org

Flow Chemistry : The use of continuous flow reactors enhances control over reaction parameters such as temperature and mixing, improves safety, and facilitates scalability. Flow chemistry can lead to higher yields and purity compared to traditional batch processing. nih.gov

Reaction Conditions : Optimizing reaction conditions, such as solvent, base, and temperature, has a profound impact on efficiency. The development of room-temperature coupling reactions, for instance, reduces energy consumption and simplifies the experimental setup. bohrium.com

These methodological improvements collectively make the synthesis of complex molecules like this compound more practical, cost-effective, and sustainable. bohrium.comacs.org

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 4 2 Methylphenyl Phenol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the study of phenolic compounds like the analogs of 2-Methoxy-4-(2-methylphenyl)phenol, ¹H NMR spectroscopy is instrumental in identifying the number and type of protons present. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons it represents.

For instance, in the characterization of the related compound 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol , synthesized from vanillin (B372448) and p-anisidine, ¹H NMR analysis confirmed the presence of a singlet signal for the imine proton at a chemical shift of 8.42 ppm. atlantis-press.comresearchgate.net This is a characteristic signal that confirms the formation of the Schiff base linkage (-N=CH-). atlantis-press.comresearchgate.net Similarly, studies of 2-Methoxy-4-methylphenol show distinct signals for the aromatic protons, the methoxy (B1213986) group protons (typically around 3.8 ppm), and the methyl group protons (around 2.2 ppm). chemicalbook.com

The following table summarizes representative ¹H NMR data for analogs of this compound.

Compound NameSolventProton AssignmentChemical Shift (ppm)
2-Methoxy-4-methylphenol chemicalbook.comCDCl₃Aromatic CH6.66 - 6.79
Phenolic OH5.51
Methoxy (-OCH₃)3.83
Methyl (-CH₃)2.27
p-(2-Methoxyethyl)phenol chemicalbook.comCDCl₃Aromatic CH6.70 - 7.04
Phenolic OH6.39
Methoxyethyl (-OCH₃)3.38
Methoxyethyl (-CH₂-)2.82, 3.61
2-methoxy-4-((4-methoxyphenilimino)methyl)phenol atlantis-press.comresearchgate.net-Imine (-CH=N-)8.42 (s, 1H)

Data is compiled from various research sources. atlantis-press.comresearchgate.netchemicalbook.comchemicalbook.com The exact chemical shifts can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments (e.g., aromatic, aliphatic, carbonyl). For complex analogs, two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are employed to establish definitive correlations between protons and carbons, leading to a complete and unambiguous structural assignment.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectrum of absorption bands.

For phenolic compounds, FTIR is particularly useful for identifying the characteristic vibrations of the hydroxyl (-OH), methoxy (-O-CH₃), and aromatic (C=C) groups. The O-H stretching vibration of the phenolic group typically appears as a broad absorption band in the region of 3200-3600 cm⁻¹. upi.edu The broadness is due to intermolecular hydrogen bonding. C-O stretching vibrations associated with the phenol (B47542) and the methoxy ether linkage appear in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range.

In the analysis of 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol , FTIR results clearly showed a characteristic absorption band for the imine group (C=N) at 1590-1591 cm⁻¹, confirming the successful condensation reaction. atlantis-press.comresearchgate.net The analysis of 2-methoxy-4-vinylphenol also utilizes FTIR to identify its key functional groups, which helps in distinguishing it from other related compounds. researchgate.net

Below is a table summarizing key FTIR absorption bands for several analogs.

Compound NameO-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
2-Methoxy-4-methylphenol chemicalbook.com~3400 (broad)~3000-3100~1500-1600~1030, 1230-
2-methoxy-4-((4-methoxyphenilimino)methyl)phenol atlantis-press.comresearchgate.netPresentPresentPresentPresent1590-1591 (C=N Imine)
p-(2-Methoxyethyl)phenol chemicalbook.com~3350 (broad)~3020~1515, 1615~1125, 1240-

This table presents typical frequency ranges. Specific peak positions are reported in the cited literature. atlantis-press.comresearchgate.netchemicalbook.comchemicalbook.com

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound, confirming its elemental composition, and providing structural information through the analysis of fragmentation patterns.

In the analysis of this compound and its analogs, MS is first used to confirm the molecular mass. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula.

For example, the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol showed a single chromatographic peak, indicating the purity of the synthesized product. researchgate.net The mass spectrum displayed the molecular ion peak at an m/z of 257, which corresponds to the molecular weight of the compound. atlantis-press.comresearchgate.net Similarly, the mass spectrum of 2-Methoxy-4-methylphenol shows a strong molecular ion peak at m/z 138, and its fragmentation pattern provides further structural confirmation. chemicalbook.comresearchgate.net The mass spectrum of p-(2-methoxyethyl)phenol shows its molecular ion at m/z 152. chemicalbook.com

The fragmentation pattern is unique to a compound's structure and arises from the breakdown of the molecular ion into smaller, charged fragments in the mass spectrometer. Analyzing these fragments helps to piece together the molecular structure, corroborating data from NMR and FTIR.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Observed Molecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Methoxy-4-methylphenol chemicalbook.comresearchgate.netC₈H₁₀O₂138.16138123, 95, 77
p-(2-Methoxyethyl)phenol chemicalbook.comC₉H₁₂O₂152.19152107, 77, 45
2-methoxy-4-((4-methoxyphenilimino)methyl)phenol atlantis-press.comresearchgate.netC₁₅H₁₅NO₃257.28257-
2-Methoxy-4-vinylphenol nist.govC₉H₁₀O₂150.17150-

Data compiled from cited sources. atlantis-press.comresearchgate.netchemicalbook.comchemicalbook.comresearchgate.netnist.gov Fragmentation data can be complex and is simplified here for clarity.

X-ray Diffraction Analysis of Related Crystalline Structures

While NMR, FTIR, and MS provide information about connectivity and functional groups, X-ray diffraction (XRD) analysis of single crystals provides the ultimate confirmation of a molecule's three-dimensional structure. This technique determines the precise spatial coordinates of every atom in the crystalline state, revealing bond lengths, bond angles, and intermolecular interactions.

For instance, a study on (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol , a Schiff base analog, revealed that the molecule favors the phenol-imine tautomer. sinop.edu.tr The structure is nearly planar and features a strong intramolecular O-H···N hydrogen bond, which creates a stable six-membered ring. sinop.edu.tr This planarity and hydrogen bonding are expected to be key features in similar phenolic structures.

Another study on 2-methoxy-4,6-diphenylnicotinonitrile employed XRD to confirm its orthorhombic crystallization in the P212121 space group. nih.gov The analysis highlighted the importance of π-π stacking and other non-covalent interactions in stabilizing the crystal lattice. nih.gov These types of interactions are crucial in understanding the solid-state packing and physical properties of aromatic compounds.

This table summarizes findings from X-ray diffraction studies on related analog structures. sinop.edu.trnih.gov

These advanced analytical techniques, when used in concert, provide a comprehensive and unambiguous characterization of this compound and its analogs, forming the foundation of our understanding of their chemical nature.

Reactivity and Mechanistic Investigations of 2 Methoxy 4 2 Methylphenyl Phenol

Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is the most reactive functional group in the 2-Methoxy-4-(2-methylphenyl)phenol molecule. Its reactivity is characterized by the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom after deprotonation.

Acidity and Salt Formation: Like other phenols, this compound is weakly acidic due to the resonance stabilization of the corresponding phenoxide anion. The electron-donating methoxy (B1213986) group and the alkyl (tolyl) group slightly modulate this acidity compared to unsubstituted phenol (B47542). It readily reacts with strong bases, such as sodium hydroxide, to form a sodium phenoxide salt.

Etherification and Esterification: The phenoxide anion, generated by treatment with a base, is a potent nucleophile. It can undergo Williamson ether synthesis with alkyl halides to form ethers. For instance, reaction with chloroacetic acid would yield a phenoxyacetic acid derivative, a reaction class used in the synthesis of herbicides like MCPA. wikipedia.org Similarly, the phenolic hydroxyl group can be acylated to form esters through reaction with acid chlorides or anhydrides in the presence of a base.

Reaction TypeReagent(s)Product TypeGeneral Principle
Deprotonation Strong Base (e.g., NaOH)Phenoxide SaltAcid-base reaction
Etherification Alkyl Halide (e.g., R-X) + BaseAryl Ether (Ph-O-R)Williamson Ether Synthesis
Esterification Acid Chloride (e.g., RCOCl) + BasePhenyl Ester (Ph-O-COR)Nucleophilic Acyl Substitution

This table summarizes the expected reactivity of the phenolic hydroxyl group based on general chemical principles.

Electrophilic Aromatic Substitution Patterns on Substituted Phenyl Rings

The molecule contains two distinct phenyl rings, each with its own set of directing groups that control the position of incoming electrophiles.

Ring 1 (2-Methoxy-4-phenylphenol moiety): This ring is highly activated towards electrophilic aromatic substitution due to the powerful activating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are ortho, para-directing.

The position para to the hydroxyl group (C-4) is occupied by the 2-methylphenyl (o-tolyl) group.

The position ortho to the hydroxyl group (C-1) and meta to the methoxy group (C-3) is one potential site for substitution.

The position ortho to the hydroxyl group (C-5) and para to the methoxy group is another, and likely more favored, site due to the combined directing effects and potentially less steric hindrance.

Electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) is expected to occur preferentially on this electron-rich ring at position C-5. A similar pattern is seen in the iodination of vanillin (B372448), a related compound, where substitution occurs at the position ortho to the hydroxyl and para to the methoxy group. tandfonline.com

Ring 2 (2-methylphenyl moiety): This ring is activated by the methyl (-CH₃) group, which is a weak ortho, para-director. The point of attachment to the other ring (C-1') is a substituent. Substitution would likely occur at the positions ortho or para to the methyl group that are not sterically hindered. However, due to the powerful activation of the first ring, selective substitution on the tolyl ring would be challenging without prior protection of the phenolic hydroxyl group.

Ring SubstituentTypeDirecting EffectPredicted Substitution Site(s)
-OH (hydroxyl) Activatingortho, paraC-3, C-5
-OCH₃ (methoxy) Activatingortho, paraC-3, C-5
-CH₃ (methyl) Activatingortho, paraC-3', C-5'

This table outlines the directing effects of the substituents on the aromatic rings of this compound.

Oxidative and Reductive Reactivity Profiles

Oxidation: Phenols are susceptible to oxidation, and this compound is no exception. The electron-rich nature of the guaiacol-like ring makes it prone to oxidation, which can proceed via different mechanisms.

One-electron oxidation: This process forms a phenoxyl radical. Such radicals can then undergo C-C or C-O coupling to form dimeric or polymeric products. This reactivity is the basis for the antioxidant activity of many phenols and is also utilized in electropolymerization of compounds like guaiacol (B22219). mdpi.comfigshare.com The mechanism can involve direct hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET). nih.gov

Two-electron oxidation: Stronger oxidizing agents can lead to the formation of quinone-type structures. The oxidation of substituted phenols to benzoquinones is a known transformation. nih.govuc.pt For the title compound, oxidation could potentially lead to an ortho-quinone, given that the para-position is blocked.

Reduction: The aromatic rings of phenols are generally resistant to reduction under mild conditions. Catalytic hydrogenation of the benzene (B151609) rings requires high pressure and temperature and a suitable catalyst (e.g., rhodium on carbon, ruthenium). Under such forcing conditions, the aromatic rings could be reduced to their corresponding cyclohexyl derivatives. A more common reduction involves the carbonyl group of an acetophenone (B1666503) precursor during synthesis, for example, the reduction of an α-methoxy-4-hydroxyacetophenone to a 4-(2'-methoxyethyl)phenol. google.comgoogleapis.com

Analysis of Reaction Mechanisms and Catalytic Pathways

The synthesis and transformation of this compound involve several important mechanistic and catalytic pathways.

Synthesis via Cross-Coupling: The C-C bond linking the two phenyl rings is a key structural feature. Such biaryl compounds are commonly synthesized via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. mdpi.com The synthesis of this compound could plausibly be achieved by coupling an activated derivative of a guaiacol unit with a 2-methylphenylboronic acid. For example, the Suzuki-Miyaura coupling of 5-iodovanillin (B1580916) (a related guaiacol derivative) with 4-methylphenylboronic acid has been reported. tandfonline.comresearchgate.net The catalytic cycle for the Suzuki reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst. mdpi.com

Mechanisms of Oxidation: The oxidation of phenols by metal complexes often proceeds through a rate-limiting hydrogen atom transfer (HAT) from the phenolic -OH group to the oxidant. nih.gov Studies on substituted phenols show that this can also occur via a proton-coupled electron transfer (PCET) pathway, where the proton and electron are transferred in a single, concerted step but from different orbitals. nih.gov The specific mechanism can depend on the oxidant and the electronic properties of the phenol. nih.gov For instance, oxidation by ferrate(VI) is influenced by the electronic effects of substituents, with electron-donating groups facilitating the reaction. acs.org

Catalytic Alkylation: While the phenolic -OH is a reactive site, catalytic methods can promote reactions on the aromatic ring. For example, cooperative Lewis acid and metal catalysis can achieve selective ortho-alkylation of phenols. acs.org However, ortho-methoxyphenols like guaiacol can sometimes act as challenging substrates in these reactions due to chelation or deactivation effects. acs.org

Supramolecular Chemistry of Methoxy Substituted Phenols and Biphenyls

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins, Calixarenes)

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. This interaction is driven by a combination of non-covalent forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. For phenolic compounds, macrocyclic hosts like cyclodextrins and calixarenes are of significant interest. semanticscholar.org

Cyclodextrins:

Cyclodextrins are toroidal-shaped macrocycles made of glucose units. nih.gov Their interior cavity is relatively hydrophobic, making it suitable for encapsulating apolar or moderately polar guest molecules, such as phenols, in aqueous solutions. nih.govmdpi.com The hydroxyl groups on the exterior of the cyclodextrin (B1172386) ensure water solubility.

Studies on simple methoxyphenols, such as o-methoxyphenol, demonstrate the principles of this interaction. The formation of inclusion complexes with α- and β-cyclodextrin has been investigated using UV-Vis spectroscopy to determine their stability. sioc-journal.cn Theoretical calculations, like the semi-empirical PM3 method, have been used to model the inclusion process and calculate the stabilization energies. sioc-journal.cn These studies reveal that the stability of the complex is influenced by the number of substituents on the phenyl ring of the guest molecule. sioc-journal.cn For instance, the binding energy of phenol (B47542) with β-cyclodextrin is reported to be -2.62 kcal/mol, a value that can be enhanced by methylation of the cyclodextrin host. nih.gov

Interactive Table: Stability of Phenol Complexes with Cyclodextrins

HostGuestCalculated Binding Energy (ΔGcalc)
β-CyclodextrinPhenol-2.62 kcal/mol
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)Phenol-5.23 kcal/mol

This data illustrates the enhanced stability of the complex with a modified cyclodextrin, as reported in studies on phenol. nih.gov

Calixarenes:

Calixarenes are another class of macrocyclic hosts, synthesized from phenols and formaldehyde, that can form stable complexes with a variety of guest molecules. rsc.orgrsc.org Their cavities can be tailored in size and functionality to selectively bind specific guests. nih.gov The host-guest interactions involving calixarenes have been extensively studied using techniques like NMR spectroscopy and microscopy to visualize the resulting supramolecular architectures. rsc.org The formation of inclusion complexes with water-soluble p-sulfonic calix[n]arenes, for example, is influenced by the cavity size of the host, with ab-initio calculations showing that p-sulfonic calix rsc.orgarene can form stable host-guest complexes. nih.gov

Formation of Self-Assembled Systems and Molecular Architectures

The ability of molecules to spontaneously organize into well-defined structures is known as self-assembly. For methoxy-substituted phenols, this process is often driven by a combination of hydrogen bonding and aromatic stacking interactions. While specific studies on the self-assembly of 2-Methoxy-4-(2-methylphenyl)phenol are not detailed in the provided results, the principles can be understood from related compounds.

For example, Schiff base compounds derived from methoxyphenols can form complex structures. atlantis-press.comresearchgate.net The presence of imine groups, aromatic rings, and phenolic hydroxyl groups allows for the formation of stable radical structures through resonance, which can influence their assembly and reactivity. researchgate.net Similarly, calixarene (B151959) conjugates are known to self-assemble into various morphologies, including gels, micelles, and vesicles. rsc.org

The resulting molecular architectures can have unique properties and applications. For instance, the aggregation of these molecules can lead to phenomena like aggregation-induced emission, which is of interest in materials science. rsc.org

Role of Hydrogen Bonding Networks in Crystal Packing and Solution Interactions

Hydrogen bonding is a critical directional interaction that dictates the crystal packing of phenolic compounds and their interactions in solution. The hydroxyl group of the phenol is a strong hydrogen bond donor, while the oxygen of the methoxy (B1213986) group can act as a hydrogen bond acceptor.

In solution, hydrogen bonding governs the interactions with polar solvents and other molecules. The interplay between intramolecular hydrogen bonding (for instance, between the phenolic -OH and the adjacent -OCH3 group) and intermolecular hydrogen bonding with the solvent or other solutes is crucial for understanding the compound's solubility and reactivity.

Influence of Aryl and Methoxy Substituents on Supramolecular Recognition

The nature and position of substituents on a phenolic or biphenyl (B1667301) core have a profound impact on its supramolecular recognition properties.

Methoxy Groups:

The methoxy group (-OCH3) influences molecular interactions in several ways:

Electronic Effects: As an electron-donating group, it increases the electron density on the aromatic ring, which can affect aromatic stacking interactions.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. nih.govuomphysics.net

Steric Effects: The size of the methoxy group can influence the geometry of the molecule and how it fits into a host's cavity or packs in a crystal lattice. Studies on methoxylated chalcones show that methoxy and ethoxy groups affect the planarity and dihedral angles of the molecules. scienceopen.comresearchgate.net

Aryl Substituents:

The presence of an additional aryl group, as in the biphenyl structure of this compound, introduces further complexity and interaction possibilities:

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions with other aromatic systems, which is a significant driving force for self-assembly.

Hydrophobicity: The additional aryl ring increases the hydrophobic surface area of the molecule, which can enhance its binding to the hydrophobic cavities of hosts like cyclodextrins in aqueous media.

The removal or modification of hydroxy and methoxy groups is a significant challenge in chemistry due to the strength of the C-O bonds, and their presence sterically and electronically deactivates the molecule towards certain reactions. nih.gov This inherent stability also plays a role in the non-covalent interactions that define their supramolecular chemistry.

Exploration of Chemical Biology and Mechanistic Interactions of 2 Methoxy 4 2 Methylphenyl Phenol Analogs

Molecular Target Modulation and Pathway Inhibition Studies

Research into the molecular interactions of 2-Methoxy-4-(2-methylphenyl)phenol analogs has uncovered their potential to modulate key signaling pathways involved in inflammation and cell proliferation, such as STAT3, NF-κB, and IKKβ.

One area of investigation has focused on magnolol (B1675913) and honokiol, structurally related biphenolic compounds. Studies have shown that these molecules can directly interact with and inhibit the activation of the STAT3 signaling pathway. This inhibition is crucial as STAT3 is a key transcription factor that, when constitutively activated, plays a significant role in tumor progression and inflammation. The mechanism of inhibition often involves the suppression of STAT3 phosphorylation, which is a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression.

Furthermore, the NF-κB pathway, a central regulator of inflammatory responses, has been identified as another target for these analogs. The inhibitory effects are often mediated through the suppression of the IκB kinase (IKK) complex, particularly IKKβ. By inhibiting IKKβ, the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, are prevented. This action ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes. For instance, some biphenyl (B1667301) derivatives have been observed to downregulate the expression of NF-κB-regulated gene products, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9).

The table below summarizes the inhibitory activities of selected analogs on these key molecular targets.

Compound/AnalogTarget PathwayMechanism of ActionKey Findings
HonokiolSTAT3Inhibition of STAT3 phosphorylation and dimerization.Suppresses STAT3-mediated gene expression.
MagnololNF-κBInhibition of IKKβ activity, leading to reduced IκBα phosphorylation.Prevents NF-κB nuclear translocation and activation of pro-inflammatory genes.

Investigation of Antioxidant Activity Mechanisms

The antioxidant properties of this compound and its analogs are attributed to their chemical structure, particularly the presence of phenolic hydroxyl groups. These groups can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation that can lead to cellular damage.

The antioxidant capacity of these compounds is often evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The position and number of hydroxyl and methoxy (B1213986) groups on the biphenyl structure significantly influence the antioxidant potential. For example, the presence of a hydroxyl group is critical for radical scavenging activity, and its efficacy can be enhanced by the electronic effects of other substituents on the aromatic rings.

Mechanistic studies suggest that the antioxidant action is not limited to direct radical scavenging. Some analogs have been shown to enhance the expression of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This is achieved through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. By promoting the translocation of Nrf2 to the nucleus, these compounds can initiate the transcription of a suite of antioxidant and cytoprotective genes, thereby bolstering the cell's intrinsic defense against oxidative stress.

The following table outlines the antioxidant mechanisms of representative analogs.

Compound/AnalogAntioxidant MechanismAssay/ModelKey Findings
MagnololDirect radical scavengingDPPH assayExhibits significant dose-dependent radical scavenging activity.
HonokiolNrf2-ARE pathway activationCellular modelsUpregulates the expression of antioxidant enzymes like SOD and CAT.

Research into Antimicrobial and Anti-inflammatory Mechanisms

The antimicrobial and anti-inflammatory activities of this compound analogs have been a subject of considerable research, revealing their potential for therapeutic applications.

The antimicrobial effects of these compounds have been demonstrated against a range of pathogens, including bacteria and fungi. The proposed mechanisms of action are multifaceted and can include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial DNA replication and protein synthesis. The lipophilic nature of the biphenyl core allows for effective interaction with the lipid bilayers of microbial membranes, leading to increased permeability and eventual cell lysis.

In the context of inflammation, beyond the inhibition of the NF-κB and STAT3 pathways as discussed earlier, these analogs can also modulate other key inflammatory mediators. For instance, they have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various cell models. This inhibition is often linked to the suppression of mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and JNK, which are also critical for the expression of inflammatory genes.

Furthermore, some analogs have been found to inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively—potent mediators of inflammation and pain.

The table below provides a summary of the antimicrobial and anti-inflammatory mechanisms of selected analogs.

Compound/AnalogActivityMechanism of ActionKey Findings
MagnololAntimicrobialDisruption of bacterial cell membrane integrity.Effective against a broad spectrum of bacteria.
HonokiolAnti-inflammatoryInhibition of pro-inflammatory cytokine production (TNF-α, IL-6).Suppresses MAPK signaling pathways.

Future Research Directions and Unaddressed Challenges for 2 Methoxy 4 2 Methylphenyl Phenol

Development of Novel and Highly Efficient Synthetic Pathways

The practical application of 2-Methoxy-4-(2-methylphenyl)phenol is intrinsically linked to the efficiency and cost-effectiveness of its synthesis. Current synthetic methods, while functional, present opportunities for improvement. Future research should prioritize the development of novel synthetic pathways that are not only high-yielding but also environmentally benign.

Advanced Characterization of Isomeric Forms and Stereoisomers

The structural nuances of this compound, particularly its isomeric forms and potential stereoisomers, are not yet fully understood. The presence of different isomers can significantly impact the compound's physical, chemical, and biological properties. Therefore, a critical area for future research is the advanced characterization of these distinct forms.

This involves the use of sophisticated analytical techniques to isolate and identify each isomer. A thorough investigation into the rotational barriers around the biphenyl (B1667301) linkage is necessary to understand the stability and interconversion of atropisomers. Elucidating the precise three-dimensional structure of each stereoisomer will be crucial for understanding their specific interactions in various applications.

In-depth Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms underlying the chemical transformations of this compound is essential for controlling its reactivity and designing new applications. While some reactions involving this compound have been documented, detailed mechanistic studies are largely absent.

Future research should focus on elucidating the step-by-step pathways of its key reactions. This includes identifying transient intermediates and transition states through a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling. A comprehensive mechanistic understanding will enable chemists to predict and control the outcomes of its chemical transformations with greater precision.

Predictive Computational Design for Tailored Reactivity

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new applications for this compound. By employing theoretical models, researchers can predict the compound's properties and reactivity, thereby guiding experimental efforts.

Future research should leverage predictive computational design to tailor the reactivity of this compound for specific purposes. This involves developing accurate theoretical models that can predict how structural modifications will affect its electronic properties and, consequently, its chemical behavior. This in-silico approach can significantly reduce the time and resources required for developing new derivatives with desired functionalities.

Expanding Supramolecular Applications in Chemical Sensing and Separation

The unique structural features of this compound, including its phenolic hydroxyl group and biphenyl scaffold, make it a promising candidate for applications in supramolecular chemistry. These applications could include the development of novel chemical sensors and separation agents.

Future research should explore the ability of this compound to form host-guest complexes with various analytes. This involves designing and synthesizing derivatives with specific recognition sites that can selectively bind to target molecules. The development of sensors based on changes in fluorescence or color upon binding would be a particularly valuable outcome. Furthermore, immobilizing this compound onto solid supports could lead to new materials for chromatographic separations.

Further Elucidation of Mechanistic Chemical Biology Interactions

Preliminary studies on related methoxyphenol compounds have suggested potential biological activities. nih.govebi.ac.uknih.govnih.gov However, the specific interactions of this compound with biological systems remain largely unexplored. A significant future research direction is the in-depth investigation of its mechanistic chemical biology.

This research should aim to identify the specific molecular targets of this compound within biological systems. Understanding these interactions at a molecular level is crucial for evaluating its potential as a therapeutic agent or a biological probe. Techniques such as proteomics and metabolomics could be employed to unravel the biochemical pathways affected by this compound. Elucidating these mechanisms will provide a solid foundation for any future development in the biomedical field.

Q & A

Q. How do structural modifications influence pharmacokinetic properties?

  • Answer : Introduce electron-donating groups (e.g., methoxy) to improve metabolic stability. Replace the methylphenyl group with fluorinated analogs to modulate lipophilicity (logP). Assess bioavailability using Caco-2 cell monolayers for permeability and hepatic microsomes for metabolic stability .

Notes on Evidence Utilization

  • Synthesis & Stability : provides foundational protocols for synthesis, purification, and stability monitoring.
  • Computational Methods : and validate DFT approaches for electronic structure analysis.
  • Biological Activity : and highlight antimicrobial mechanisms and assay design.
  • Structural Analysis : emphasizes crystallographic refinement using SHELX.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.